molecular formula C6H7NO B2726403 2-Cyclopropyl-1,3-oxazole CAS No. 1267265-84-8

2-Cyclopropyl-1,3-oxazole

Cat. No.: B2726403
CAS No.: 1267265-84-8
M. Wt: 109.128
InChI Key: LTZYIPIPFQSUKI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The cyclopropyl group is attached to the second carbon of the oxazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the substitution pattern in the oxazole derivatives .

Cellular Effects

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These effects suggest that 2-Cyclopropyl-1,3-oxazole may influence cell function and impact various cellular processes.

Molecular Mechanism

Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Oxazole derivatives are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Oxazole derivatives have been reported to exhibit various biological activities at different dosages .

Metabolic Pathways

Oxazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Oxazole derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Oxazole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of α-bromoketones with benzylamines under visible-light photocatalysis at room temperature. This process requires 1 mol % of [Ru(bpy)3]Cl2 as a photocatalyst, K3PO4, and CCl3Br .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable and eco-friendly synthetic routes. Metal-free synthetic routes are preferred due to their lower costs, reduced toxicity, and minimal waste generation. These methods often employ readily available starting materials and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different substitution patterns.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Cyclopropyl-1,3-oxazole has a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of new chemical entities and heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: It is explored as a lead compound for developing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

2-Cyclopropyl-1,3-oxazole can be compared with other similar compounds, such as:

    1,3-Oxazole: A basic oxazole structure without the cyclopropyl group.

    Isoxazole: A similar five-membered ring with an oxygen atom next to the nitrogen atom.

    Thiazole: A five-membered ring with a sulfur atom instead of oxygen.

Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activities. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

2-cyclopropyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZYIPIPFQSUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267265-84-8
Record name 2-cyclopropyl-1,3-oxazole
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